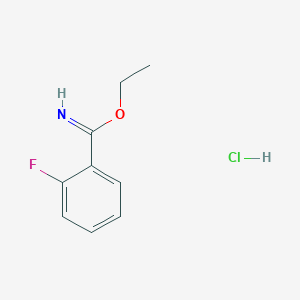

Ethyl 2-fluorobenzene-1-carboximidate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

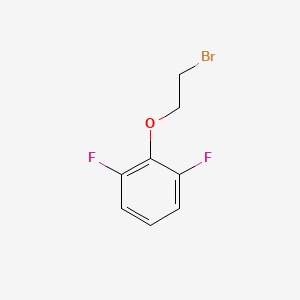

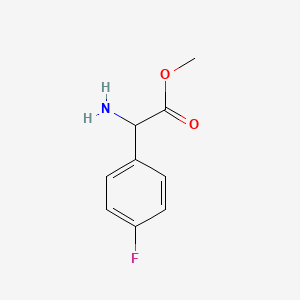

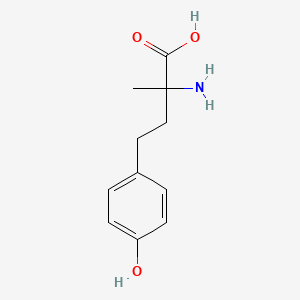

Ethyl 2-fluorobenzene-1-carboximidate hydrochloride is an organic compound . It is a type of carboximidate, which can be thought of as esters formed between an imidic acid (R-C(=NR’)OH) and an alcohol, with the general formula R-C(=NR’)OR" . They are also known as imino ethers, since they resemble imines (>C=N-) with an oxygen atom connected to the carbon atom of the C=N double bond .

Synthesis Analysis

Carboximidates, such as Ethyl 2-fluorobenzene-1-carboximidate hydrochloride, are generally formed by the Pinner reaction . This process proceeds via the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, which are sometimes referred to as Pinner salts .Molecular Structure Analysis

The molecular formula of Ethyl 2-fluorobenzene-1-carboximidate hydrochloride is C9H11ClFNO . It is a type of carboximidate, which can be thought of as esters formed between an imidic acid (R-C(=NR’)OH) and an alcohol, with the general formula R-C(=NR’)OR" .Chemical Reactions Analysis

Carboximidates are good electrophiles and undergo a range of addition reactions; with aliphatic imidates generally reacting faster than aromatic imidates . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters RC(OR)3, aromatic imidates can also be converted but far less readily .Scientific Research Applications

Organic Synthesis

Ethyl 2-Fluorobenzimidate Hydrochloride is used in the synthesis of various organic compounds. For instance, it is used in the synthesis of benzimidate . The reaction involves the addition of AcCl to a stirred solution of a nitrile and an alcohol . The product is then extracted into EtOAc and the organic solution is washed with H2O and brine .

Catalyst in Chemical Reactions

This compound is used as a catalyst in chemical reactions. In a study, it was used in the Cp*RhIII-Catalyzed Cascade Annulation of Arylimidates with Pyridotriazoles . This reaction leads to the formation of Isoquinolin-3-ol Derivatives .

Nonlinear Optical Materials

Ethyl 2-Fluorobenzimidate Hydrochloride could potentially be used in the development of nonlinear optical materials . These materials are critical to the design of optoelectronic and photonic systems . They require high-second harmonic conversion efficiency and clarity in the visible and ultraviolet regions .

Optoelectronic Applications

The compound could be used in the synthesis of materials for optoelectronic applications . For example, l-valine methyl ester hydrochloride, a synthesized material, has been identified as belonging to the orthorhombic crystal system with the P2 1 2 1 2 1 space group . This material exhibits complete transparency in the whole visible region and a wide bandgap of 3.44 eV, making it suitable for optoelectronic devices .

Fluorescent Probes

Ethyl 2-Fluorobenzimidate Hydrochloride could potentially be used in the development of fluorescent probes . These probes are powerful tools with vast potential for application in chemical biology .

properties

IUPAC Name |

ethyl 2-fluorobenzenecarboximidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6,11H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXZLSVUIHWXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluorobenzene-1-carboximidate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)